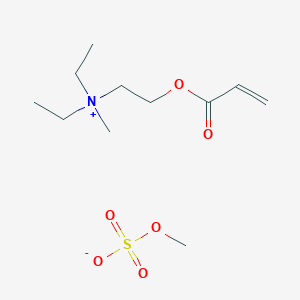

2-(Diethylamino)ethyl acrylate methyl sulfate

Description

2-(Diethylamino)ethyl acrylate methyl sulfate is a quaternary ammonium acrylate derivative formed by the reaction of 2-(diethylamino)ethyl acrylate (DEAEA) with methyl sulfate. This compound is characterized by its cationic nature, making it valuable in polymer chemistry for synthesizing water-soluble or cationic polymers. It is primarily used in industrial applications, such as flocculants for water treatment or specialty polymer synthesis, where its quaternary ammonium group enhances ionic interactions .

Properties

IUPAC Name |

diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20NO2.CH4O4S/c1-5-10(12)13-9-8-11(4,6-2)7-3;1-5-6(2,3)4/h5H,1,6-9H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWSOHCILAMHGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CCOC(=O)C=C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066731 | |

| Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21810-39-9 | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21810-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)ethyl acrylate methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021810399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylmethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium methyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DLK72U62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl acrylate methyl sulfate typically involves the reaction of 2-(Diethylamino)ethanol with acrylic acid or its derivatives, such as methyl acrylate. The reaction is usually catalyzed by acid catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include elevated temperatures and the presence of inhibitors to prevent unwanted polymerization .

Industrial Production Methods

In industrial settings, the production of 2-(Diethylamino)ethyl acrylate methyl sulfate is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl acrylate methyl sulfate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers like acrylic acid, methacrylates, and styrene.

Substitution Reactions: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form acrylic acid and 2-(Diethylamino)ethanol.

Common Reagents and Conditions

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used in the presence of base catalysts.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Substitution Reactions:

Hydrolysis: Acrylic acid and 2-(Diethylamino)ethanol.

Scientific Research Applications

2-(Diethylamino)ethyl acrylate methyl sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl acrylate methyl sulfate involves its reactivity as an acrylate ester. The diethylamino group can interact with various molecular targets, leading to the formation of covalent bonds or ionic interactions. These interactions can affect the properties and behavior of the compound in different environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(diethylamino)ethyl acrylate methyl sulfate with structurally or functionally related compounds:

Structural and Functional Differences

Amino Group Substituents: The diethylamino group in the target compound provides steric bulk and moderate basicity compared to the dimethylamino group in 2-(dimethylamino)ethyl acrylate. This increases lipophilicity and alters polymer charge density in applications like flocculation . The quaternary ammonium structure (post-methyl sulfate quaternization) enhances water solubility and ionic strength compared to tertiary amine precursors like DEAEA .

Methacrylate vs. Acrylate :

- DEAEM (methacrylate) is used in acrylic bone cement due to its slower polymerization kinetics and improved mechanical strength compared to acrylate derivatives .

Safety Profiles: 2-(Dimethylamino)ethyl acrylate requires rigorous ventilation due to volatility and combustibility , whereas the quaternized methyl sulfate derivative likely has lower volatility but necessitates closed-system handling to prevent exposure .

Application-Specific Performance

- Water Treatment: Dimethylaminoethyl acrylate-derived polymers dominate due to cost-effectiveness, but diethylamino variants offer higher charge density for challenging wastewater contaminants .

Research Findings and Industrial Relevance

- Polymer Flocculants: Quaternary acrylates like 2-(diethylamino)ethyl acrylate methyl sulfate show superior performance in neutralizing anionic colloidal particles in industrial wastewater compared to tertiary amines .

- Bone Cement Optimization : DEAEM improves the mechanical properties of acrylic bone cement when copolymerized with methyl methacrylate, enhancing load-bearing capacity .

Biological Activity

2-(Diethylamino)ethyl acrylate methyl sulfate (DEAM sulfate) is a chemical compound classified as an acrylate ester. Its structure features a diethylamino group attached to an ethyl acrylate moiety, accompanied by a methyl sulfate counterion. This compound is recognized for its high reactivity, particularly in polymerization processes, making it valuable in various chemical applications. This article explores the biological activity of DEAM sulfate, focusing on its biochemical interactions, potential therapeutic applications, and research findings.

- Molecular Formula : C₁₁H₂₃NO₆S

- Molecular Weight : Approximately 297.37 g/mol

- Appearance : Colorless to yellowish liquid with a pungent odor

- Solubility : Water-miscible

DEAM sulfate's biological activity primarily stems from its ability to interact with biomolecules and influence cellular processes. Similar compounds have demonstrated the following mechanisms:

- Polymer Formation : Acts as a monomer in the synthesis of polymers, which can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA.

- Enzymatic Interactions : Interacts with enzymes like esterases, leading to the hydrolysis of ester bonds and influencing metabolic pathways.

- Cellular Effects : Modulates cell signaling pathways and gene expression, affecting cellular metabolism and proliferation.

Biochemical Pathways

Research indicates that DEAM sulfate may influence various biochemical pathways:

- Drug Delivery Systems : Its derivatives are studied for potential use in drug delivery systems due to their ability to form stable complexes with drugs and enhance cellular uptake.

- Antimicrobial Activity : Similar compounds have shown bactericidal properties against pathogenic bacteria, suggesting DEAM sulfate may possess similar activities .

Case Studies

- Polymer Applications : DEAM sulfate has been utilized in creating polymers that exhibit antimicrobial properties. For instance, studies on quaternized polymers derived from similar acrylate compounds have shown effective bactericidal activity against Gram-positive and Gram-negative bacteria .

- Cellular Studies : In vitro studies have demonstrated that DEAM sulfate can alter gene expression related to metabolic enzymes, indicating its potential role in modulating cellular responses to pharmaceuticals.

- Animal Models : Research on dosage effects in animal models suggests that low doses may promote beneficial cellular activities, while high doses can be toxic, leading to cell death and tissue damage.

Dosage Effects

The biological activity of DEAM sulfate varies significantly with dosage:

- Low Doses : Can enhance cell growth and differentiation.

- High Doses : Associated with toxicity and adverse effects such as apoptosis and necrosis.

Metabolic Pathways

DEAM sulfate interacts with metabolic enzymes, notably cytochrome P450s, influencing its metabolism and detoxification processes. This interaction is crucial for understanding its overall impact on cellular metabolism.

Applications in Research

DEAM sulfate has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a monomer in synthesizing specialized polymers |

| Biology | Studied for potential use in drug delivery systems and bioactive compounds |

| Medicine | Ongoing research into developing new pharmaceuticals |

| Industry | Production of coatings, adhesives, and materials with specialized properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.